9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthetic Reactions and Derivative Formation
- Derivatives of various compounds, including [1]benzopyrano[4,3,2-de][1,6]naphthyridine, have been synthesized through reactions with compounds containing a reactive methylene group (O'Callaghan, McMurry, & O'Brien, 1995).
Microwave Irradiation Synthesis
- Under microwave irradiation, new heterocyclic compounds involving pyrimido[4,5-b][1,6]naphthyridine and other skeletons were synthesized. This method offered advantages like short synthetic routes and increased safety for biomedical screening (Han et al., 2009).
Formation of Polyheterocyclic Systems
- The formation of polyheterocyclic systems was studied by reacting 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile with compounds containing reactive methylene groups, leading to the creation of benzopyrano[2,3,4-de][1,6]-naphthyridine derivatives (O'Callaghan et al., 1996).
Antibacterial Activity
- Certain derivatives like 5,5-dihydro-6-aryl-4-methyl-5-(1,8-naphthyridin-2-yl)-2-thioxopyrimidines exhibited antibacterial activity, showcasing the potential medical applications of these compounds (Mogilaiah & Sudhakar, 2003).
Antimicrobial and Anti-Proliferative Activities
- Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety showed promising antimicrobial and anti-proliferative activities, indicating the significance of these compounds in therapeutic research (Mansour et al., 2020).
Cytotoxic Activity in Cancer Research
- Carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic activities against certain leukemia and carcinoma cell lines, highlighting their potential in cancer treatment research (Deady et al., 2003).
Green Synthesis Protocol
- An Amberlyst-15-catalyzed synthesis protocol under metal-free green conditions was developed for creating complex hybrid heterocycles containing [1,6]-naphthyridine, illustrating an environmentally friendly approach to compound synthesis (Muthukrishnan et al., 2019).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNJQOBEOISFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025879 | |
Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone | |
CAS RN |
1469988-75-7 | |
Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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